molecular formula C13H20N2 B1353398 N-methyl-N-(4-piperidin-1-ylbenzyl)amine CAS No. 852180-55-3

N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Cat. No.: B1353398
CAS No.: 852180-55-3
M. Wt: 204.31 g/mol
InChI Key: ABHBNGLDUNAXSR-UHFFFAOYSA-N
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Description

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a synthetic organic compound belonging to the class of tertiary amines. It is characterized by the presence of a piperidine ring attached to a benzyl group, which is further substituted with a methyl group on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-piperidin-1-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. One common method is the reductive amination of benzylamine with formaldehyde and piperidine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-piperidin-1-ylbenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(4-piperidin-1-ylbenzyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-piperidin-1-ylbenzyl)amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for receptors. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-piperidin-1-ylphenyl)amine
  • N-methyl-N-(4-pyridin-1-ylbenzyl)amine
  • N-methyl-N-(4-piperidin-1-ylmethyl)amine

Uniqueness

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperidine ring and benzyl group allows for versatile reactivity and interaction with various molecular targets. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(4-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-11-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHBNGLDUNAXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427640
Record name N-methyl-N-(4-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-55-3
Record name N-methyl-N-(4-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[4-(piperidin-1-yl)phenyl]methyl})amine
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